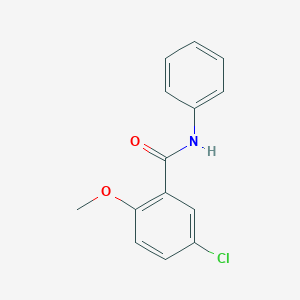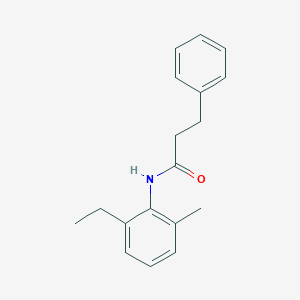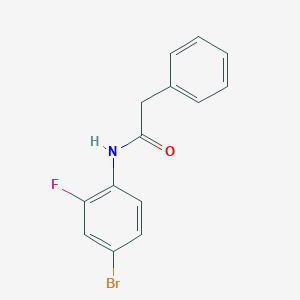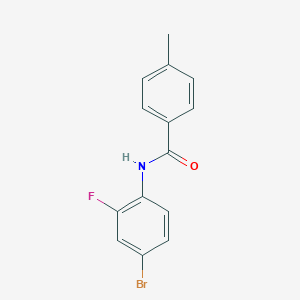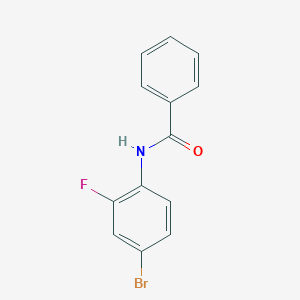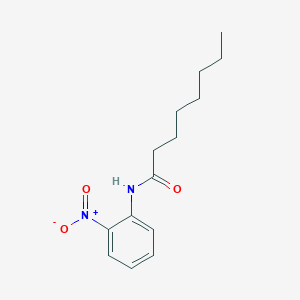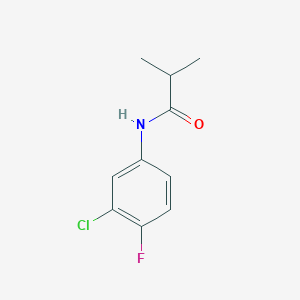
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide, also known as CFMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMPA belongs to the class of amide compounds and is known for its unique chemical properties that make it an ideal candidate for various research studies.
作用機序
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By blocking the activation of mGluR5, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide reduces the excitatory signaling in the brain, which can lead to the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's selective antagonism of mGluR5 has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has been shown to reduce the release of dopamine and glutamate in the brain, which are two neurotransmitters that are implicated in several neurological disorders. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using N-(3-chloro-4-fluorophenyl)-2-methylpropanamide in lab experiments is its selectivity for mGluR5. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other receptors in the brain. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is its low solubility in water, which can make it challenging to administer in some experimental settings.
将来の方向性
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's potential therapeutic applications have generated significant interest in the scientific community, and several future directions for research have been proposed. One of the most promising future directions is the development of new therapeutic agents based on N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's chemical structure. By modifying the chemical structure of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide, researchers can potentially develop new compounds with improved selectivity and efficacy for mGluR5. Another future direction is the investigation of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's effects on other neurological disorders such as depression and anxiety disorders.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's ability to selectively block mGluR5 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents for various neurological disorders. Further research is needed to explore N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's potential in the development of new therapeutic agents and its effects on other neurological disorders.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is the reaction of 3-chloro-4-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the most significant research applications of N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is its use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor has been implicated in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(3-chloro-4-fluorophenyl)-2-methylpropanamide's ability to selectively block mGluR5 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents for these disorders.
特性
分子式 |
C10H11ClFNO |
|---|---|
分子量 |
215.65 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14) |
InChIキー |
JDIPYEUUBFBRJY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
正規SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



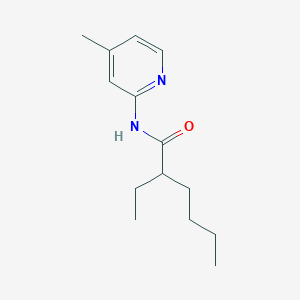
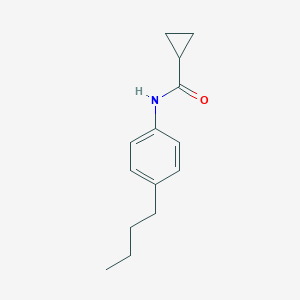
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
